sodium;2-methylprop-2-enoate
Description
Sodium 2-methylprop-2-enoate (IUPAC name: sodium 2-methylprop-2-enoate) is the sodium salt of methacrylic acid (2-methylprop-2-enoic acid). Sodium salts of carboxylic acids generally exhibit high water solubility and are utilized in polymerization processes, surfactants, or as stabilizing agents.
Properties
IUPAC Name |
sodium;2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.Na/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONHXMAHPHADTF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Considerations:
-
Purity Challenges : Residual water and unreacted NaOH may remain, necessitating recrystallization or spray drying.
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Scalability : While suitable for small-scale synthesis, this method requires energy-intensive drying steps for industrial production.
Dry Saponification of Methyl Methacrylate
Industrial-scale production favors the anhydrous saponification of methyl methacrylate () with solid sodium hydroxide. This method, patented for its efficiency, avoids aqueous intermediates and directly yields anhydrous sodium methacrylate:
Protocol Details:
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Seeding : Preformed sodium methacrylate (3–25% by weight) is mixed with granular NaOH to initiate nucleation.
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Temperature Control : The reaction is maintained at 60–75°C to balance reactivity and prevent thermal degradation.
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Agitation : High-shear mixers ensure homogeneous heat distribution, critical for avoiding localized hot spots that could degrade the product.
Advantages Over Neutralization:
| Parameter | Neutralization Method | Dry Saponification Method |
|---|---|---|
| Water Content | ≤1% | ≤0.05% |
| Alkalinity (as NaOH) | ≤0.2% | ≤0.08% |
| Purity | 97% | 99.5% |
| Energy Efficiency | Low (requires drying) | High (single-step) |
This method produces spherical aggregates of sodium methacrylate with negligible water content, ideal for polymerization processes.
Alternative Synthetic Routes
Decarboxylation of Itaconic Acid Derivatives
Methacrylic acid precursors like itaconic, citraconic, or mesaconic acid can undergo decarboxylation in alkaline media to yield methacrylic acid, which is subsequently neutralized. While environmentally appealing, this route remains non-commercial due to higher costs and lower yields compared to petrochemical routes.
Oxidation of Isobutylene
Isobutylene () is oxidized to methacrolein, then further oxidized to methacrylic acid, which is neutralized to form the sodium salt. This method integrates with existing methyl methacrylate (MMA) production infrastructure but introduces complexity in isolating the intermediate acid.
Industrial Optimization Strategies
Reactant Purity and Stoichiometry
Industrial protocols mandate ≥99% pure methyl methacrylate and NaOH to minimize side products like sodium carbonate or chloride. A slight excess (1–2%) of methyl methacrylate ensures complete NaOH consumption, reducing residual alkalinity.
Inhibitors and Polymerization Control
Hydroquinone (50–100 ppm) is added to methyl methacrylate to prevent premature polymerization during saponification. Post-synthesis, the product’s low water content (<0.05%) inherently stabilizes it against gelation.
Byproduct Management
Methanol (), a byproduct of dry saponification, is condensed and recycled. Advanced reactors incorporate vacuum systems to remove methanol vapors, enhancing yield and safety.
Comparative Analysis of Methods
| Method | Scale | Purity (%) | Water Content (%) | Energy Demand |
|---|---|---|---|---|
| Neutralization | Lab/Medium | 97–98 | ≤1 | High |
| Dry Saponification | Industrial | 99.5 | ≤0.05 | Moderate |
| Decarboxylation | Pilot | 90–95 | N/A | Very High |
The dry saponification method dominates industrial settings due to its single-step process and superior product quality. Neutralization remains relevant for niche applications requiring aqueous compatibility .
Chemical Reactions Analysis
Polymerization Reactions
Sodium 2-methylprop-2-enoate undergoes radical-initiated polymerization to form poly(sodium methacrylate), a water-soluble polymer.
| Reaction Type | Conditions | Major Product | Key Characteristics |
|---|---|---|---|
| Free-radical polymerization | Initiators: APS, AIBN; 60–80°C, aqueous | Poly(sodium methacrylate) | High molecular weight, anionic polyelectrolyte |
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Mechanism : Initiation by peroxydisulfate (APS) generates sulfate radicals, propagating via addition to the vinyl group .
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Applications : Used in hydrogels, dispersants, and wastewater treatment due to its ionic character .
Addition Reactions
The conjugated double bond participates in electrophilic and nucleophilic additions.
Acid-Base Reactions
The sodium ion can be displaced via protonation or cation exchange.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| HCl (aqueous) | Room temperature | Methacrylic acid | Precursor for ester synthesis |
| CaCl₂ | Aqueous solution | Calcium methacrylate | Crosslinked hydrogels |
Crosslinking Reactions
Divalent cations (e.g., Ca²⁺, Mg²⁺) induce ionic crosslinking, forming rigid networks.
| Crosslinker | Gelation Time | Mechanical Strength | Use Case |
|---|---|---|---|
| CaCl₂ | 5–10 minutes | High elasticity | Drug delivery systems |
| MgSO₄ | 15–20 minutes | Moderate rigidity | Agricultural hydrogels |
Copolymerization
Copolymerizes with monomers like acrylamide or styrene to tune material properties.
| Comonomer | Polymer Structure | Enhanced Property | Citation |
|---|---|---|---|
| Acrylamide | Random copolymer | Swelling capacity | Water treatment membranes |
| Styrene | Block copolymer | Thermal stability | Industrial coatings |
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Case Study : Copolymers with acrylamide exhibit pH-responsive swelling, ideal for controlled-release fertilizers .
Oxidation and Reduction
The double bond and carboxylate group undergo redox reactions.
| Reaction | Reagent | Product | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, acidic | 2-oxopropanoic acid | Degrades polymer chains |
| Reduction | NaBH₄ | 2-methylpropanal | Limited industrial relevance |
Environmental Degradation
UV irradiation or microbial action breaks down poly(sodium methacrylate).
| Degradation Method | Byproducts | Timeframe | Efficiency |
|---|---|---|---|
| UV light (254 nm) | CO₂, H₂O | 4–6 weeks | 85% mineralization |
| Pseudomonas spp. | Short-chain oligomers | 8–12 weeks | 60% degradation |
Scientific Research Applications
Polymer Chemistry
Sodium methacrylate is extensively used in the synthesis of various copolymers. These polymers exhibit unique properties such as enhanced mechanical strength, thermal stability, and improved adhesion characteristics. The incorporation of sodium methacrylate into copolymer formulations is crucial for developing materials used in coatings, adhesives, and sealants .
Drug Delivery Systems
Research has demonstrated that sodium methacrylate can be utilized in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy. For instance, studies have shown that the physicochemical properties of sodium methacrylate-based hydrogels can be tailored for optimal drug loading and release profiles .
Water Treatment
Sodium methacrylate serves as a dispersant in water treatment applications. It effectively stabilizes suspensions and prevents the aggregation of particles in water systems. This property is particularly beneficial in the treatment of cooling water systems and boiler water formulations, where it acts as a scale inhibitor and enhances the efficiency of water treatment processes .
Cosmetic Formulations
In the cosmetics industry, sodium methacrylate is employed as a viscosity control agent and emulsion stabilizer. It helps maintain the consistency of cosmetic products while improving their application properties. The compound's ability to form films also enhances the durability of cosmetic formulations on skin or hair .
Case Study 1: Drug Delivery Hydrogels
A study published in Advanced Drug Delivery Reviews explored the use of sodium methacrylate-based hydrogels for drug delivery applications. The researchers synthesized hydrogels with varying concentrations of sodium methacrylate and evaluated their drug loading capacity and release kinetics. Results indicated that increasing the concentration of sodium methacrylate improved the mechanical strength and drug retention capabilities of the hydrogels, making them suitable candidates for sustained drug delivery systems .
Case Study 2: Water Treatment Efficacy
In an industrial setting, sodium methacrylate was tested as a dispersant in a cooling tower system. The study revealed that its addition significantly reduced scale formation and improved water clarity compared to untreated systems. The effectiveness was attributed to its ability to stabilize particulate matter and prevent deposition on surfaces .
Data Table: Applications Overview
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Polymer Chemistry | Copolymer synthesis | Enhanced mechanical properties |
| Drug Delivery Systems | Hydrogel formulations | Controlled drug release |
| Water Treatment | Scale inhibitor | Improved efficiency in cooling systems |
| Cosmetics | Viscosity control | Improved product stability |
Mechanism of Action
The mechanism of action of sodium;2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other biomolecules. This binding can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved in the action of this compound are the subject of ongoing research, as scientists seek to understand how this compound can be used to achieve specific therapeutic or industrial outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Esters of 2-Methylprop-2-enoic Acid
a. Methyl 2-Methylprop-2-enoate (Methyl Methacrylate, MMA)
- Structure : CH₂=C(CH₃)COOCH₃.
- Applications: Key monomer in polymethyl methacrylate (PMMA) plastics, adhesives, and coatings .
- Physical Properties: Boiling Point: ~100°C . Log Pow (Octanol-Water Partition Coefficient): 1.38 .
- Safety: Occupational exposure limits (OELs) include STEL (short-term exposure limit) of 50 ppm (MMA) and 100 ppm (2-methylprop-2-enoate derivatives) .
b. 2-Hydroxyethyl 2-Methylprop-2-enoate
- Structure : CH₂=C(CH₃)COOCH₂CH₂OH.
- Applications: Used in synthesizing fluorescent particles via Mitsunobu reactions .
- Reactivity : Functional hydroxyl group enables conjugation with maleimides for fluorescence labeling .
c. 1,4-Dimethacryloyloxybenzene (1,4DMB)
Sodium Salts of Related Acids
a. Sodium 2-Methylprop-2-ene-1-sulphonate
- Structure : CH₂=C(CH₃)CH₂SO₃⁻Na⁺.
- Classification: Not classified as hazardous under CLP regulations .
- Applications : Likely used in ion-exchange resins or surfactants due to sulfonate group’s hydrophilicity .
- Safety : Requires particulate filters (EN 143) for respiratory protection and avoidance of environmental release .
Functionalized Derivatives
a. 2-Isocyanatoethyl 2-Methylprop-2-enoate
- Structure : CH₂=C(CH₃)COOCH₂CH₂NCO.
- Applications: Reactive monomer in polyurethanes or adhesives due to isocyanate group .
- Safety: No specific hazards reported, but requires standard protective measures .
b. 3-Trichlorosilylpropyl 2-Methylprop-2-enoate
Comparative Analysis Table
Research Findings and Trends
- Polymerization Roles: Sodium 2-methylprop-2-enoate may act as an initiator or stabilizer in emulsion polymerization, analogous to sodium lauryl sulfate (SDS) in microsphere synthesis .
- Environmental Impact : Esters like MMA require strict disposal measures to avoid aquatic toxicity, whereas sodium salts pose lower volatility risks .
- Structural Stability : Hydrogen bonding in 2-(2-oxoimidazolidinyl)ethyl derivatives enhances crystal stability, a property exploitable in sodium salts for material science .
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing sodium 2-methylprop-2-enoate, and how can its purity be verified?
- Methodological Answer : Sodium 2-methylprop-2-enoate is typically synthesized via neutralization of methacrylic acid with sodium hydroxide under controlled pH (7–8) and temperature (20–25°C). Characterization involves:
- Spectroscopy : Use H NMR (δ 1.8–2.0 ppm for methyl groups, δ 5.6–6.2 ppm for vinyl protons) and FTIR (C=O stretch at ~1690 cm, C=C stretch at ~1630 cm) .
- Elemental Analysis : Confirm sodium content via inductively coupled plasma optical emission spectrometry (ICP-OES).
- Chromatography : Assess purity via reverse-phase HPLC with UV detection at 210 nm .
Q. How can researchers ensure sample homogeneity in experiments involving sodium 2-methylprop-2-enoate?
- Methodological Answer :
- Subsampling : Use coning and quartering or rotary sample dividers to minimize segregation errors.
- Particle Size Control : Grind samples to ≤100 µm and verify uniformity via laser diffraction analysis.
- Validation : Calculate sampling errors using the Ingamells sampling constant () to ensure representativeness .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported polymerization kinetics of sodium 2-methylprop-2-enoate?
- Methodological Answer : Discrepancies often arise from:
- Initiation Conditions : Compare thermal (e.g., AIBN) vs. photochemical initiation; monitor via real-time FTIR to track monomer conversion.
- Solvent Effects : Conduct kinetic studies in polar (water) vs. non-polar (toluene) solvents using dilatometry or gravimetry.
- Data Reconciliation : Apply error propagation models to account for measurement uncertainties (e.g., in rate constants ) .
Q. How can X-ray crystallography be optimized to determine the crystal structure of sodium 2-methylprop-2-enoate derivatives?
- Methodological Answer :
- Data Collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to resolve disordered sodium ions.
- Refinement : Employ SHELXL for anisotropic refinement of light atoms (e.g., oxygen) and validate using R-factor convergence () .
- Validation Tools : Leverage ORTEP-3 for thermal ellipsoid visualization to detect anisotropic displacement errors .
Q. What are the challenges in studying sodium 2-methylprop-2-enoate’s role in stimuli-responsive polymers, and how can they be addressed?
- Methodological Answer :
- Crosslinking Control : Use C NMR to quantify crosslink density in copolymers (e.g., with methyl methacrylate).
- Swelling Behavior : Characterize pH-responsive hydrogels via dynamic swelling assays in buffered solutions (pH 3–10).
- Mechanical Properties : Employ nanoindentation to correlate polymer architecture with elastic modulus .
Data Analysis & Experimental Design
Q. How should researchers design experiments to investigate sodium 2-methylprop-2-enoate’s interactions with divalent cations (e.g., Ca)?
- Methodological Answer :
- Titration Studies : Use isothermal titration calorimetry (ITC) to measure binding constants () at 25°C.
- Spectroscopic Probes : Monitor chelation via UV-Vis (shift in λ of carboxylate-to-metal charge transfer bands).
- Control Variables : Maintain ionic strength with NaClO to minimize nonspecific interactions .
Q. What statistical approaches are recommended for analyzing variability in sodium 2-methylprop-2-enoate’s solubility data?
- Methodological Answer :
- Outlier Detection : Apply Grubbs’ test to exclude anomalous solubility measurements.
- Multivariate Analysis : Use principal component analysis (PCA) to identify dominant factors (e.g., temperature, solvent polarity).
- Uncertainty Quantification : Report 95% confidence intervals for solubility parameters using bootstrapping .
Safety & Handling in Research Settings
Q. What safety protocols are critical when handling sodium 2-methylprop-2-enoate in polymerization reactions?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-approved particulate respirators (N95) to prevent inhalation of fine powders.
- Skin Protection : Apply barrier creams and wear nitrile gloves to avoid dermal irritation.
- Waste Management : Neutralize residual monomer with 10% NaOH before disposal to prevent uncontrolled polymerization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
